molecular formula C15H13NO B15161773 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 652145-08-9

1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B15161773
CAS No.: 652145-08-9
M. Wt: 223.27 g/mol
InChI Key: MVDKDTZWOOUIIM-UHFFFAOYSA-N
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Description

1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde stands out due to its phenyl substitution at the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

CAS No.

652145-08-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-phenyl-2,3-dihydroindole-5-carbaldehyde

InChI

InChI=1S/C15H13NO/c17-11-12-6-7-15-13(10-12)8-9-16(15)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2

InChI Key

MVDKDTZWOOUIIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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